2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid
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Overview
Description
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid is a compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which adds to the versatility of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)propanoic acid typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclo[1.1.1]pentane core provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-((tert-Butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid: Similar structure with a methyl group on the amino moiety.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Lacks the propanoic acid moiety but shares the Boc-protected amino group and bicyclo[1.1.1]pentane core.
(2S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a different stereochemistry.
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane core, Boc-protected amino group, and propanoic acid moiety. This combination provides a versatile platform for various chemical modifications and applications in research and industry .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]propanoic acid |
InChI |
InChI=1S/C13H21NO4/c1-8(9(15)16)12-5-13(6-12,7-12)14-10(17)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
NXGRGHXERVSICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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